molecular formula C11H10N2O B15060038 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde

2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde

Cat. No.: B15060038
M. Wt: 186.21 g/mol
InChI Key: JSJMIXZCVOCLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(2-phenylimidazol-1-yl)acetaldehyde

InChI

InChI=1S/C11H10N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

JSJMIXZCVOCLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.